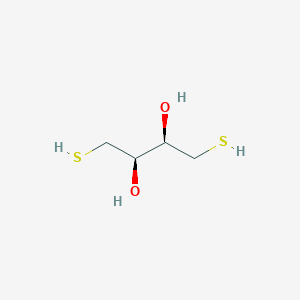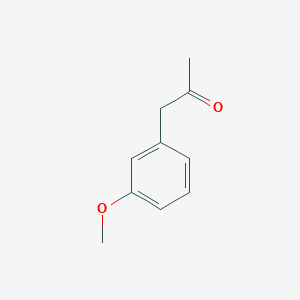
3-Methoxyphenylaceton
Übersicht
Beschreibung
3-Methoxyphenylacetone: is an organic compound with the molecular formula C10H12O2 . It is a substituted phenylacetone, characterized by the presence of a methoxy group attached to the benzene ring. This compound is a pale yellow oil that is miscible with dimethyl sulfoxide and has a boiling point of approximately 258-260°C .
Wissenschaftliche Forschungsanwendungen
Chemie:
Synthese von Cyanhydrinen: 3-Methoxyphenylaceton wird bei der Herstellung von optisch aktiven Cyanhydrinen verwendet, die wichtige Zwischenprodukte in der organischen Synthese sind.
Biologie und Medizin:
Zentralnervöse Wirkstoffe: Die Verbindung wird bei der Synthese von zentralnervösen Wirkstoffen eingesetzt, die potenzielle therapeutische Anwendungen haben.
Industrie:
5. Wirkmechanismus
Mechanismus:
Elektrophiler aromatischer Austausch: Die Methoxygruppe am Benzolring aktiviert den Ring gegenüber elektrophiler aromatischer Substitution, indem sie durch Resonanz und induktive Effekte Elektronendichte spendet. Dadurch werden die ortho- und para-Positionen reaktiver gegenüber Elektrophilen.
Molekularziele und Signalwege:
Wirkmechanismus
3-Methoxyphenylacetone, also known as 1-(3-methoxyphenyl)propan-2-one, 1-(3-Methoxyphenyl)acetone, or 3-Methoxyphenyl acetone, is a chemical compound with the molecular formula C10H12O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that the compound is used in the synthesis of other compounds, suggesting it may interact with various molecular targets depending on the specific synthesis process .
Mode of Action
As a precursor in chemical synthesis, its mode of action likely involves reacting with other compounds to form new substances .
Biochemical Pathways
It’s used in the synthesis of optically active cyanohydrins and central nervous system (cns) active compounds , suggesting it may play a role in the biochemical pathways related to these substances.
Pharmacokinetics
As a chemical used primarily in synthesis, its bioavailability would depend on the specific conditions of the reaction and the resulting compound .
Result of Action
It’s known to be used in the synthesis of cns active compounds , suggesting that the resulting compounds may have effects on the nervous system.
Action Environment
The action, efficacy, and stability of 3-Methoxyphenylacetone can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which 3-Methoxyphenylacetone is involved .
Biochemische Analyse
Biochemical Properties
3-Methoxyphenylacetone plays a significant role in biochemical reactions, particularly in the synthesis of CNS active compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is used in the preparation of 4-amino-3-methoxypropiophenone, which involves specific enzymatic processes . The compound’s interactions with enzymes and proteins are crucial for its role in synthesizing biologically active molecules.
Cellular Effects
3-Methoxyphenylacetone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of CNS active compounds, which can affect neuronal cells and their functions . The compound’s impact on cell signaling pathways and gene expression is essential for its role in modulating cellular activities and responses.
Molecular Mechanism
The molecular mechanism of 3-Methoxyphenylacetone involves its interactions with biomolecules, including enzymes and proteins. It acts as a precursor in the synthesis of CNS active compounds, where it undergoes enzymatic transformations . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways and gene expression involved in the synthesis process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxyphenylacetone can change over time due to its stability and degradation properties. The compound’s stability is crucial for its effectiveness in biochemical reactions. Over time, it may undergo degradation, which can impact its long-term effects on cellular functions observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methoxyphenylacetone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects in synthesizing CNS active compounds. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
3-Methoxyphenylacetone is involved in various metabolic pathways, including those related to the synthesis of CNS active compounds. It interacts with specific enzymes and cofactors that facilitate its transformation into biologically active molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes.
Transport and Distribution
Within cells and tissues, 3-Methoxyphenylacetone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s transport and distribution are crucial for its role in biochemical reactions and cellular functions.
Subcellular Localization
3-Methoxyphenylacetone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell . Understanding its subcellular localization is essential for elucidating its role in biochemical processes.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
-
Friedel-Crafts-Acylierung: Ein übliches Verfahren zur Synthese von 3-Methoxyphenylaceton beinhaltet die Friedel-Crafts-Acylierung von Anisol (Methoxybenzol) mit Acetylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion verläuft wie folgt: [ \text{CH}3\text{OC}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{OC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]
-
Industrielle Produktionsverfahren: Industriell kann this compound durch ähnliche Friedel-Crafts-Acylierungsprozesse hergestellt werden, die oft für die großtechnische Produktion optimiert sind. Die Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, werden sorgfältig gesteuert, um die Ausbeute und Reinheit zu maximieren {_svg_2}.
Analyse Chemischer Reaktionen
Reaktionstypen:
-
Oxidation: 3-Methoxyphenylaceton kann Oxidationsreaktionen eingehen, um entsprechende Carbonsäuren oder Ketone zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
-
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu Alkoholen reduziert werden.
-
Substitution: Elektrophiler aromatischer Substitutionsreaktionen können am Benzolring auftreten, wobei die Methoxygruppe die ankommenden Elektrophile in die ortho- und para-Positionen lenkt. Übliche Reagenzien sind Halogene (z. B. Brom) und Nitriermittel (z. B. Salpetersäure).
Hauptprodukte:
Oxidation: 3-Methoxybenzoesäure oder 3-Methoxybenzaldehyd.
Reduktion: 3-Methoxyphenylpropanol.
Substitution: 3-Methoxy-4-bromphenylaceton oder 3-Methoxy-4-nitrophenylaceton.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Phenylaceton: Es fehlt die Methoxygruppe, was es weniger reaktiv in elektrophilen aromatischen Substitutionsreaktionen macht.
4-Methoxyphenylaceton: Die Methoxygruppe ist in der para-Position angeordnet, was ihre Reaktivität und ihre Richtwirkung bei Substitutionsreaktionen verändert.
3-Methoxybenzaldehyd: Enthält eine Aldehydgruppe anstelle eines Ketons, was zu unterschiedlicher Reaktivität bei Oxidations- und Reduktionsreaktionen führt.
Einzigartigkeit:
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMRRRLPDBJBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184359 | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-13-2 | |
| Record name | 3′-Methoxyphenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxyphenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


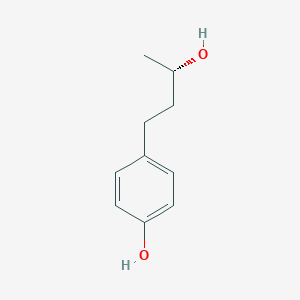


![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
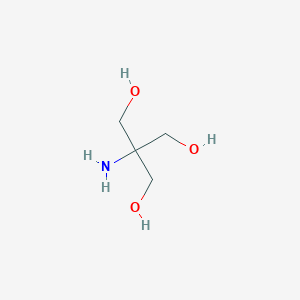
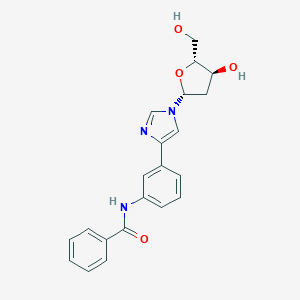


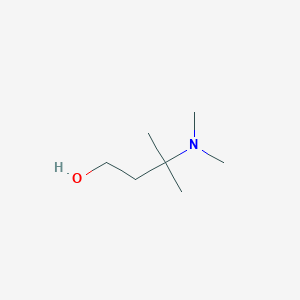

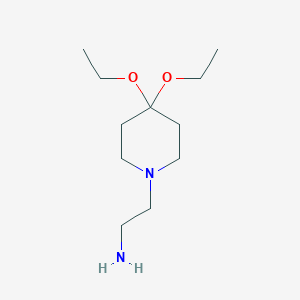

![(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B142949.png)
